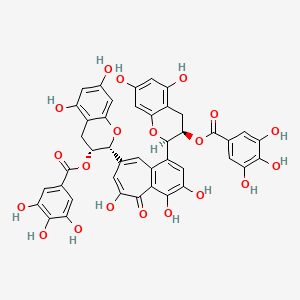

Theaflavin 3,3'-digallate

Description

Properties

Molecular Formula |

C43H32O20 |

|---|---|

Molecular Weight |

868.7 g/mol |

IUPAC Name |

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1 |

InChI Key |

ZEASWHWETFMWCV-ISBUVJFSSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Theaflavin-3,3'-digallate: A Technical Guide to Its Physicochemical Properties

Theaflavin-3,3'-digallate (TFDG), a prominent polyphenol found in black tea, is a key contributor to the tea's characteristic color and astringency.[1] Formed during the enzymatic oxidation of catechins during fermentation, TFDG is a subject of significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cancer chemopreventive properties.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of TFDG, tailored for researchers, scientists, and drug development professionals.

General Physicochemical Properties

Theaflavin-3,3'-digallate is a crystalline solid, often appearing as a brick-red powder.[4] It belongs to the polyphenol class of compounds. The fundamental physicochemical characteristics of TFDG are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C43H32O20 | |

| Molecular Weight | 868.7 g/mol | |

| CAS Number | 30462-35-2 | |

| Appearance | Crystalline Solid, Brick Red Powder | |

| Melting Point | 226-230°C (with decomposition) | |

| Purity | Typically ≥98% |

Solubility Profile

The solubility of TFDG is a critical parameter for its handling, formulation, and experimental application. It exhibits good solubility in various organic solvents but has limited solubility in aqueous solutions.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 25 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL - 100 mg/mL | |

| Ethanol | 10 mg/mL - 100 mg/mL | |

| Water | 0.1 mg/mL - 25 mg/mL | |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL |

For experimental use, especially in aqueous buffers for biological assays, it is common practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium.

Spectral Properties

The spectral characteristics of TFDG are essential for its identification and quantification.

UV-Visible Spectroscopy

Theaflavin-3,3'-digallate exhibits characteristic absorption peaks in the ultraviolet-visible spectrum. These peaks are due to the electronic transitions within its benzotropolone core and associated flavan-3-ol and gallate moieties.

| Solvent | λmax (nm) | Source(s) |

| Not Specified | 278, 377 | |

| Methanol | 274, 375, 459 | |

| Methanol | 268, 377, 461 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise chemical structure of TFDG has been confirmed using NMR spectroscopy. Both 1H NMR and 13C NMR data are available in the literature, providing detailed information about the arrangement of protons and carbons in the molecule.

Stability

The stability of TFDG is highly dependent on environmental factors, a crucial consideration for its storage and experimental handling.

-

pH: TFDG is most stable in acidic conditions (pH 3.0-6.0). It is particularly vulnerable to degradation in neutral and alkaline solutions (pH > 7.0), where it can undergo autoxidation, leading to a rapid color change to dark brown.

-

Temperature: Elevated temperatures accelerate the degradation of TFDG. While relatively stable in cell culture medium at 37°C for up to 48 hours (20.9% decrease), decomposition can be as high as 60% within 30 minutes at 80°C.

-

Storage: For long-term storage, solid TFDG should be kept at -20°C or below, protected from light and moisture, where it can be stable for four years or more. Stock solutions should be prepared in an acidic buffer, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or -80°C.

Experimental Protocols

Accurate quantification and analysis of TFDG require standardized protocols. Below are methodologies for spectrophotometric quantification, HPLC analysis, and an in vitro model for studying its metabolism.

Spectrophotometric Quantification

This method provides a straightforward and cost-effective approach for routine analysis based on the Beer-Lambert Law.

Objective: To quantify the concentration of TFDG in a sample.

Methodology:

-

Standard Preparation:

-

Accurately weigh 10 mg of TFDG reference standard and dissolve it in a 10 mL volumetric flask using methanol or ethanol to create a 1000 µg/mL stock solution.

-

Prepare a series of working standards (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the same solvent.

-

-

Sample Preparation (from Black Tea):

-

Weigh 1 gram of finely ground black tea and add 50 mL of 70% methanol.

-

Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.

-

-

Measurement:

-

Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorption (λmax) for TFDG.

-

-

Quantification:

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Perform a linear regression to obtain the equation of the line. The coefficient of determination (R²) should be ≥ 0.99.

-

Determine the concentration of TFDG in the sample by using its absorbance value and the equation from the calibration curve, accounting for any dilutions.

-

Workflow for Spectrophotometric Quantification of TFDG.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a precise method for the separation, identification, and quantification of TFDG.

Objective: To analyze the concentration and purity of TFDG.

Methodology:

-

System: A reverse-phase HPLC system with a C18 column and a UV or Diode-Array Detector (DAD) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid), is commonly employed.

-

Example Gradient:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, increasing linearly over the run time to elute compounds of increasing hydrophobicity.

-

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is commonly performed at a wavelength of around 275 nm or 280 nm.

-

Sample Preparation:

-

Prepare a standard solution of TFDG of known concentration in a suitable solvent (e.g., methanol).

-

Dissolve or dilute the experimental sample in the same solvent.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent column clogging.

-

General Workflow for HPLC Analysis of TFDG.

In Vitro Fecal Fermentation

This protocol is used to study the metabolism of TFDG by gut microbiota, which is crucial for understanding its bioavailability and the formation of active metabolites.

Objective: To identify the microbial metabolites of TFDG.

Methodology:

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors and homogenize them in a pre-reduced anaerobic buffer.

-

Incubation:

-

Incubate the fecal slurry anaerobically at 37°C to activate the bacteria.

-

Spike the slurry with a TFDG solution to a final concentration (e.g., 50 µmol/L).

-

Continue incubation at 37°C in an anaerobic chamber.

-

-

Time-Course Sampling: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).

-

Sample Processing: Stop the fermentation at each time point by adding a solvent like acetonitrile. Centrifuge the samples and collect the supernatant for analysis.

-

Analytical Method: Identify and quantify TFDG and its metabolites using an advanced system like UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS).

Modulation of Signaling Pathways

The biological activity of TFDG is linked to its ability to modulate key cellular signaling pathways. This interaction is fundamental to its potential therapeutic effects.

-

Anti-inflammatory Effects: TFDG has been shown to block the activation of nuclear factor kappaB (NF-κB), a critical transcription factor for inducible NO synthase induction, thereby exerting anti-inflammatory effects. It also prevents the LPS-induced expression of JNK and p38.

-

Anti-angiogenic and Cancer Chemopreventive Actions: TFDG can reduce tumor angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). Additionally, it has been shown to produce chemopreventive effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

TFDG's inhibitory effects on key signaling pathways.

References

Theaflavin 3,3'-Digallate: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, is gaining significant attention within the scientific community for its potent anti-cancer properties. As a member of the theaflavin family, TF3 is formed during the enzymatic oxidation of catechins in the course of tea fermentation.[1] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis across a range of cancer types. This technical guide provides an in-depth examination of the molecular mechanisms underlying TF3's anti-neoplastic activities, presents quantitative data from key studies, details common experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

Theaflavin-3,3'-digallate exerts its anti-cancer effects through a multi-pronged approach, targeting several core cellular processes that are typically dysregulated in cancer. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A primary mechanism of TF3's anti-cancer activity is the induction of apoptosis, or programmed cell death. Research indicates that TF3 can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: In osteosarcoma and cisplatin-resistant ovarian cancer cells, TF3 has been shown to modulate the Bcl-2 family of proteins.[1][2] It upregulates pro-apoptotic proteins such as Bax and Bad while downregulating anti-apoptotic proteins like Bcl-xL, Mcl-1, and survivin.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9, which subsequently activates executioner caspases like caspase-3.

-

Extrinsic Pathway: TF3 also activates the extrinsic pathway by upregulating the expression of death receptors, such as DR5 and Fas, on the cancer cell surface. The binding of ligands to these receptors initiates a signaling cascade involving the Fas-Associated Death Domain (FADD) protein, leading to the activation of caspase-8. Activated caspase-8 then directly activates caspase-3, converging with the intrinsic pathway to execute apoptosis. The increased activity of caspases-3 and -7 is a common finding in TF3-treated cancer cells.

Cell Cycle Arrest

TF3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, thereby preventing them from proceeding to DNA synthesis (S phase) or mitosis (M phase).

-

G2/M Phase Arrest: In cisplatin-resistant ovarian cancer (A2780/CP70) and colon cancer (HCT116) cells, TF3 treatment leads to an accumulation of cells in the G2 phase of the cell cycle. This arrest is associated with the modulation of key regulatory proteins, such as Cyclin B1.

-

G0/G1 and G1 Phase Arrest: In other cancer types, such as osteosarcoma and different ovarian cancer cell lines (OVCAR-3), TF3 induces cell cycle arrest at the G0/G1 or G1 phase. This is often achieved by downregulating the expression of Cyclin D1 and cyclin-dependent kinases (CDKs) like CDK4.

Modulation of Key Signaling Pathways

TF3's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

-

Akt/MDM2/p53 Pathway: In cisplatin-resistant ovarian cancer cells, TF3 has been shown to suppress the Akt signaling pathway. Inhibition of Akt leads to the downregulation of MDM2, a negative regulator of the tumor suppressor protein p53. This results in the stabilization and upregulation of p53, which then transcriptionally activates target genes that promote apoptosis and cell cycle arrest.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a dual role in cancer. TF3 has been found to induce the activation of JNK and p38 MAPK pathways, which are often associated with stress-induced apoptosis. Conversely, it can inhibit the pro-proliferative ERK1/2 signaling. The activation of these MAPK pathways is often triggered by an increase in reactive oxygen species (ROS) induced by TF3.

-

EGFR Signaling: TF3 can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It has been shown to induce the internalization, ubiquitination, and subsequent degradation of EGFR, thereby preventing downstream signaling that promotes cell proliferation and transformation. TF3 can block EGF from binding to its receptor and suppress the autophosphorylation of both EGFR and Platelet-Derived Growth Factor (PDGF) receptors.

-

Other Pathways: TF3 also impacts other significant pathways, including the Wnt/β-catenin pathway in ovarian cancer stem cells and the STAT3 pathway in hepatocellular carcinoma. Furthermore, in prostate cancer, TF3 activates the PKCδ/aSMase signaling pathway via the 67 kDa laminin receptor to induce apoptosis.

Anti-Metastatic and Anti-Invasive Effects

Theaflavins, including TF3, have demonstrated the ability to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis. This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. TF3 has also been shown to suppress insulin-like growth factor-1 (IGF-1)-induced cancer stemness and invasiveness in human melanoma cells.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | |

| IOSE-364 | Normal Ovarian Epithelial | 59.58 | |

| HCT116 | Colon Carcinoma | 17.26 | |

| HCT116 (Pre-treated TF3) | Colon Carcinoma | 8.98 | |

| A431 | Epidermoid Carcinoma | 18 | |

| KYSE 510 | Esophageal Squamous Carcinoma | 18 |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2 Phase | Citation(s) |

| A2780/CP70 | 20 µM TF3 for 24h | 21.78% increase | |

| IOSE-364 | 20 µM TF3 for 24h | 6.68% increase | |

| HCT116 | 20 µM Pre-treated TF3 | G2 phase arrest observed |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of TF3 on cancer cells and calculate the IC50 value.

-

Methodology:

-

Cells (e.g., A2780/CP70, IOSE-364) are seeded in 96-well plates at a density of approximately 1x10⁴ cells/well and incubated overnight.

-

The cells are then treated with varying concentrations of TF3 (e.g., 0-50 µM) for a specified period, typically 24 hours.

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells after TF3 treatment.

-

Methodology:

-

Cells are treated with TF3 at desired concentrations for a set time.

-

Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Caspase Activity Assay

-

Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7).

-

Methodology:

-

Cells are treated with TF3 as required.

-

Cell lysates are prepared.

-

The lysates are incubated with a specific caspase substrate conjugated to a fluorophore or chromophore.

-

The enzymatic activity is determined by measuring the fluorescence or absorbance, which is proportional to the amount of cleaved substrate. For example, treatment of A2780/CP70 cells with TF3 resulted in a 2.19-fold increase in caspase-3/7 activity compared to the control.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of TF3 on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cells are treated with TF3 for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).

-

The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Methodology:

-

Cells are treated with TF3, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-xL, cleaved caspase-9, p53, Akt, p-Akt, Cyclin B1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

References

- 1. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

antiviral properties of Theaflavin 3,3'-digallate against influenza

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Theaflavin 3,3'-digallate (TF3), a key polyphenol found in black tea, has emerged as a promising natural antiviral compound with significant activity against the influenza virus. This technical guide provides a comprehensive overview of the antiviral properties of TF3, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-influenza therapeutics.

Core Antiviral Mechanisms of Action

This compound exerts its anti-influenza activity through a multi-targeted approach, interfering with several key stages of the viral life cycle. The primary mechanisms include:

-

Inhibition of Viral Entry: TF3 has been shown to inhibit the hemagglutinin (HA) protein on the surface of the influenza virus.[1] This interaction likely prevents the virus from binding to sialic acid receptors on host cells, a critical first step in viral entry.[1] Electron microscopy studies have revealed that TF3 can agglutinate influenza virus particles, further impeding their ability to infect cells.[1]

-

Inhibition of Neuraminidase Activity: TF3 is a potent inhibitor of influenza neuraminidase (NA), an enzyme essential for the release of progeny virions from infected cells.[2][3] By blocking NA activity, TF3 prevents the spread of the virus to new cells, thereby limiting the progression of the infection.

-

Modulation of Host Cell Signaling Pathways: Beyond its direct effects on the virus, TF3 also modulates host cell signaling pathways to mitigate the inflammatory response associated with influenza infection. Specifically, TF3 has been shown to down-regulate the TLR4/MAPK/p38 signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This anti-inflammatory action can help to alleviate the severe lung pathology often associated with influenza.

Quantitative Assessment of Antiviral Activity

The antiviral potency of this compound against various influenza virus strains has been quantified in several in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Theaflavin Derivatives Against Influenza Virus Neuraminidase

| Compound | Virus Strain | IC50 (μg/mL) |

| Theaflavins Fraction (TF80%) | A/PR/8/34 (H1N1) | 15.83 |

| A/Sydney/5/97 (H3N2) | 9.27 | |

| B/Jiangsu/10/2003 | 21.44 | |

| Theaflavin (TF1) | A/PR/8/34 (H1N1) | 25.61 |

| A/Sydney/5/97 (H3N2) | 18.92 | |

| B/Jiangsu/10/2003 | 36.55 | |

| Theaflavin-3-gallate (TF2A) | A/PR/8/34 (H1N1) | 20.17 |

| A/Sydney/5/97 (H3N2) | 14.33 | |

| B/Jiangsu/10/2003 | 28.96 | |

| Theaflavin-3,3'-digallate (TF3) | A/PR/8/34 (H1N1) | 18.75 |

| A/Sydney/5/97 (H3N2) | 12.54 | |

| B/Jiangsu/10/2003 | 25.38 |

Data extracted from Zu et al., 2012.

Table 2: In Vitro Antiviral Activity of this compound (TF3) Against Zika Virus (for comparative purposes)

| Parameter | Value | Cell Line |

| IC50 (ZIKV Protease) | 2.3 μM | - |

| EC50 (ZIKV Replication) | 7.65 μM | Vero E6 |

Data extracted from a study on ZIKV, highlighting the potent protease inhibitory activity of TF3.

Table 3: Cytotoxicity of Theaflavin Derivatives

| Compound | CC50 on MDCK cells (μg/mL) |

| Theaflavin derivatives | 879.89 ± 4.54 |

Data extracted from a study on the anti-influenza A virus effect of theaflavin derivatives.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the anti-influenza activity of this compound.

Neuraminidase (NA) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

-

Influenza virus stock (e.g., A/PR/8/34 (H1N1), A/Sydney/5/97 (H3N2), B/Jiangsu/10/2003)

-

This compound (and other derivatives)

-

Fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., glycine-NaOH buffer)

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compounds, influenza virus (providing the neuraminidase), and the fluorescent substrate MUNANA.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity, by plotting the percentage of inhibition against the compound concentration.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), which is a measure of its ability to block viral attachment.

Materials:

-

Influenza virus stock

-

This compound

-

Red blood cells (RBCs) from a suitable species (e.g., chicken, turkey, or human type O)

-

Phosphate-buffered saline (PBS)

-

V-bottom 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in PBS.

-

In a V-bottom 96-well plate, add the diluted compounds and a standardized amount of influenza virus.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the compound to bind to the virus.

-

Add a suspension of RBCs to each well.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Observe the results. A button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

-

The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Cell culture medium (e.g., DMEM)

-

MTT or other viability reagents

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the MDCK cells with a known titer of influenza virus in the presence of the diluted compounds.

-

Include a virus-only control (positive control for CPE) and a cells-only control (negative control).

-

Incubate the plate for a period sufficient to observe CPE (e.g., 48-72 hours).

-

Assess cell viability using a reagent such as MTT.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration.

-

Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Real-time Quantitative PCR (qPCR)

qPCR is used to quantify the effect of a compound on viral gene replication.

Materials:

-

MDCK cells

-

Influenza virus stock

-

This compound

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green)

-

Primers specific for a viral gene (e.g., hemagglutinin) and a host housekeeping gene (for normalization)

-

qPCR instrument

Procedure:

-

Infect MDCK cells with influenza virus in the presence or absence of this compound.

-

At various time points post-infection, harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA from the RNA.

-

Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

-

Run the qPCR program on a thermal cycler.

-

Analyze the amplification data to determine the relative expression of the viral gene in treated versus untreated cells, normalized to the housekeeping gene.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Antiviral mechanisms of this compound against influenza virus.

Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target antiviral agent for the treatment of influenza. Its ability to inhibit both viral entry and release, coupled with its anti-inflammatory properties, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies in relevant animal models to confirm its therapeutic potential and to evaluate its pharmacokinetic and safety profiles. Furthermore, medicinal chemistry efforts could be directed towards optimizing the structure of TF3 to enhance its potency and drug-like properties, potentially leading to the development of a new class of anti-influenza drugs.

References

Theaflavin 3,3'-digallate bioavailability and metabolic fate in vivo

An In-depth Technical Guide on the Bioavailability and Metabolic Fate of Theaflavin 3,3'-Digallate (TFDG) In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TFDG) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins during fermentation.[1][2] It is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Despite promising in vitro bioactivities, the therapeutic application of TFDG is largely governed by its bioavailability and metabolic fate in vivo. This technical guide provides a comprehensive analysis of the current scientific understanding of the absorption, distribution, metabolism, and excretion of TFDG.

Bioavailability of this compound

The systemic bioavailability of TFDG is generally considered to be very low.[1] Studies consistently indicate that TFDG, like other theaflavins, is poorly absorbed in the small intestine. This limited absorption is a critical factor for researchers to consider when evaluating its therapeutic potential.

In Vitro Intestinal Permeability

The Caco-2 cell monolayer model is a standard tool for assessing the intestinal permeability of compounds. Studies using this model have demonstrated the poor absorptive transport of TFDG. The low apparent permeability (Papp) value is indicative of extremely poor bioavailability. Furthermore, an efflux ratio greater than 1.24 suggests that TFDG is actively transported back into the intestinal lumen by efflux pumps, further limiting its absorption.

Table 1: In Vitro Permeability of this compound Across Caco-2 Cell Monolayers

| Compound | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Cell Model |

|---|

| this compound (TFDG) | 3.64 x 10⁻⁷ | >1.24 | Caco-2 |

In Vivo Pharmacokinetics

Animal studies provide essential insights into the in vivo pharmacokinetics of TFDG. A study in mice using ¹²⁵I-labeled TFDG offered a detailed look at its distribution and elimination following both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of ¹²⁵I-labeled this compound in Mice

| Administration Route | Dose | Cmax | Tmax | AUC₀-₌ |

|---|---|---|---|---|

| Intravenous (i.v.) | 5 mg/kg | - | - | - |

| Oral (Intragastric) | 500 mg/kg | - | 6 hours | 504.92 µg·min/L |

The study revealed that after oral administration, the maximum plasma concentration (Cmax) was reached at 6 hours. The area under the curve (AUC), representing total drug exposure, was 20-fold higher after oral administration compared to intravenous dosing, though this is likely attributable to the significantly higher oral dose administered.

Metabolic Fate of this compound

Due to its poor absorption in the small intestine, a substantial proportion of ingested TFDG enters the large intestine. Here, it is extensively metabolized by the resident gut microbiota, a process that is crucial to its overall bioactivity. The metabolic transformation of TFDG is a multi-step process involving degalloylation and subsequent fission of the core theaflavin structure.

Microbial Metabolism in the Colon

In vitro fermentation of TFDG with human fecal microbiota reveals a distinct metabolic profile. TFDG is degraded more slowly than other catechins like epigallocatechin gallate (EGCG).

The primary metabolic steps are:

-

Upstream Metabolism (Degalloylation): The initial step is the removal of galloyl moieties by microbial esterases. TFDG is converted to theaflavin-3-gallate (TF3G) and theaflavin-3'-gallate (TF3'G), and subsequently to theaflavin (TF).

-

Formation of Theanaphthoquinone: A unique and abundant metabolite formed from TFDG is theanaphthoquinone.

-

Downstream Metabolism (Ring Fission): The core benzotropolone structure is further broken down into smaller phenolic compounds. These include gallic acid, pyrogallol, various phenylcarboxylic acids, and phenyl-γ-valerolactones.

The diagram below illustrates the proposed metabolic pathway of TFDG by the gut microbiota.

Caption: Proposed metabolic pathway of TFDG by gut microbiota.

Experimental Protocols

In Vitro Fecal Fermentation of TFDG

This protocol, adapted from studies on microbial metabolism, is used to investigate the transformation of TFDG by gut bacteria.

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized in a sterile anaerobic medium.

-

Incubation: TFDG is added to the fecal slurry at a defined concentration. The mixture is incubated under strict anaerobic conditions at 37°C.

-

Sampling: Aliquots are collected at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the degradation of TFDG and the formation of metabolites.

-

Analysis: Samples are analyzed using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) to identify and quantify TFDG and its metabolites.

Caption: Workflow for in vitro fecal fermentation of TFDG.

Caco-2 Cell Permeability Assay

This assay assesses the transport of a compound across a monolayer of human intestinal epithelial cells.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated, polarized monolayer.

-

Transport Experiment:

-

Apical to Basolateral (A-B): TFDG is added to the apical (AP) chamber, and samples are taken from the basolateral (BL) chamber over time to measure absorptive transport.

-

Basolateral to Apical (B-A): TFDG is added to the BL chamber, and samples are taken from the AP chamber to measure secretory (efflux) transport.

-

-

Analysis: The concentration of TFDG in the collected samples is quantified by HPLC or LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated to determine the extent of absorption and efflux.

In Vivo Pharmacokinetic Study in Mice

This protocol is used to determine the absorption, distribution, and elimination of TFDG in a living organism.

-

Animal Model: Female BALB/c mice are typically used.

-

Radiolabeling: TFDG is labeled with a radioisotope (e.g., ¹²⁵I) to enable sensitive detection and tracking.

-

Administration: The labeled TFDG is administered to mice either intravenously (i.v.) via the tail vein or orally (intragastrically) by gavage.

-

Sample Collection: Blood samples are collected at predetermined time points. At the end of the study, tissues (liver, kidney, spleen, etc.) are harvested.

-

Quantification: The amount of radioactivity in plasma and tissue homogenates is measured using a gamma counter.

-

Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Modulation of Signaling Pathways

TFDG has been shown to modulate several key signaling pathways involved in cellular processes, which is crucial for understanding its mechanisms of action.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver in the proliferation of many cancer cells. TFDG has been demonstrated to induce the down-regulation of EGFR, providing a potential mechanism for its anti-cancer activity.

Caption: TFDG inhibits cancer cell proliferation via EGFR downregulation.

Conclusion

This compound exhibits poor systemic bioavailability due to limited intestinal absorption and significant metabolism. The vast majority of ingested TFDG is not absorbed intact but passes to the colon, where it is extensively transformed by the gut microbiota into a variety of smaller phenolic compounds. These metabolites, potentially in concert with the small amount of absorbed parent compound, are thought to be responsible for the health benefits associated with black tea consumption. For researchers and drug development professionals, these findings underscore the critical importance of considering the metabolic fate of TFDG. Future research should focus on the specific bioactivities of the microbial metabolites to fully elucidate the mechanisms behind the health effects of TFDG.

References

- 1. benchchem.com [benchchem.com]

- 2. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiota's Role in the Metabolism and Biotransformation of Theaflavin 3,3'-digallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol in black tea, is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties. However, its large molecular size and complex structure result in poor absorption in the small intestine.[1][2] Consequently, the gut microbiota plays a pivotal role in its metabolism, breaking it down into smaller, potentially more bioavailable and bioactive compounds.[1][3] This technical guide provides an in-depth overview of the current understanding of the gut microbiota-mediated metabolism and biotransformation of TFDG, detailing the metabolic pathways, key metabolites, and the experimental methodologies used to elucidate these processes. The modulation of cellular signaling pathways by these metabolites is also discussed, offering insights for drug development and therapeutic applications.

Gut Microbiota-Mediated Metabolism of this compound

The biotransformation of TFDG by the gut microbiota is a multi-step process initiated by degalloylation, followed by the cleavage of the theaflavin core structure. This intricate process yields a variety of smaller phenolic compounds that can be absorbed by the host.

Metabolic Pathway

The primary metabolic pathway of TFDG involves the sequential removal of its two galloyl moieties, a process known as degalloylation, which is then followed by the degradation of the core theaflavin structure. The initial degalloylation is carried out by microbial esterases, leading to the formation of theaflavin 3-gallate (TF3G) and theaflavin 3'-gallate (TF3'G), and subsequently to theaflavin (TF).[3] These intermediates are then further metabolized.

A key and unique metabolite formed from the degradation of the theaflavin benzotropolone core is theanaphthoquinone (TNQ). The theaflavin skeleton can also be broken down into smaller phenolic acids, such as gallic acid (GA) and its decarboxylation product, pyrogallol (PG). Further degradation can lead to the formation of various phenylcarboxylic acids.

References

Theaflavin 3,3'-digallate (TF3): A Multifaceted Modulator of Core Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Theaflavin 3,3'-digallate (TF3), a principal polyphenol found in black tea, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to interact with and modulate a complex network of intracellular signaling pathways that are often dysregulated in pathological conditions. This technical guide provides a comprehensive overview of the known molecular targets of TF3, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling cascades it influences.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: The PDGFRβ Pathway

Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the pathogenesis of atherosclerosis and restenosis. Platelet-derived growth factor (PDGF)-BB stimulates these processes by activating its receptor, PDGFRβ. TF3 has been shown to effectively suppress neointima formation by targeting the PDGFRβ signaling cascade.[1][3]

Upon PDGF-BB binding, PDGFRβ undergoes autophosphorylation, creating docking sites for downstream molecules. TF3 directly inhibits this initial activation step. Western blot analysis has confirmed that pretreatment with 20 μM TF3 significantly diminishes the PDGF-BB-induced phosphorylation of PDGFRβ (Tyr751).[1] This upstream inhibition leads to the subsequent suppression of major downstream pathways, including the PI3K/Akt/mTOR and MAPK cascades.

Modulation of Pro-inflammatory Pathways: NF-κB and MAPK

Chronic inflammation is a hallmark of many diseases. TF3 exerts potent anti-inflammatory effects by co-suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In the canonical NF-κB pathway, TF3 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB subunits (p65 and p50), thereby inhibiting the transcription of pro-inflammatory genes like iNOS, IL-6, and TNF-α.

Simultaneously, TF3 inhibits the phosphorylation of all three major MAPK families: ERK, JNK, and p38. This dual inhibition of NF-κB and MAPK pathways has been observed in various cell types, including chondrocytes and macrophages, making TF3 a compound of interest for treating inflammatory conditions like arthritis.

Interestingly, the effect of TF3 on the MAPK pathway appears to be context-dependent. While it is inhibitory in inflammatory models, in osteosarcoma cells, TF3 activates the ERK, JNK, and p38 pathways, an effect linked to the induction of reactive oxygen species (ROS) that triggers programmed cell death.

Induction of Apoptosis: Targeting the Caspase Cascade

TF3 is a potent inducer of apoptosis in various cancer cells, including osteosarcoma and cisplatin-resistant ovarian cancer. It achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway : TF3 upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and Bak1, while downregulating anti-apoptotic members such as Mcl-1 and survivin. This shift promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.

-

Extrinsic Pathway : TF3 increases the expression of Death Receptor 5 (DR5) and its adaptor protein FADD, which culminates in the activation of caspase-8.

Both pathways converge on the activation of the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Antioxidant Response: Activation of the Nrf2/HO-1 Pathway

Beyond direct radical scavenging, TF3 enhances the cell's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, TF3 promotes the expression of Nrf2 in the nucleus. Nrf2 then binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2). This mechanism is crucial for TF3's ability to protect cells, such as chondrocytes, from oxidative damage.

Quantitative Data Summary

The inhibitory and binding activities of TF3 have been quantified in various experimental systems. A lower IC50 or EC50 value indicates higher potency.

Table 1: IC50/EC50 Values for this compound (TF3)

| Target/Process | System/Cell Line | IC50 / EC50 (μM) | Reference(s) |

|---|---|---|---|

| Cell Growth Inhibition | |||

| HCT116 (Colon Cancer) | HCT116 Cells | 17.26 | |

| Cisplatin-Resistant Ovarian Cancer | A2780/CP70 Cells | 23.81 | |

| Normal Ovarian Epithelial | IOSE-364 Cells | 59.58 | |

| Enzyme Inhibition | |||

| 5α-reductase | Rat Liver Microsomes | < 20 (89% inhibition at 20 µM) | |

| SARS-CoV 3C-like Protease | In vitro assay | ≤ 10 | |

| Zika Virus Protease | In vitro assay | 2.3 | |

| UGT1A1 | Human Recombinant Enzyme | 1.40 | |

| UGT1A3 | Human Recombinant Enzyme | 3.44 | |

| UGT1A4 | Human Recombinant Enzyme | 9.33 | |

| Antiviral Activity |

| ZIKV Replication | Vero E6 Cells | 7.65 | |

Table 2: Binding Affinity of this compound (TF3)

| Target Protein | Method | Binding Constant (Kd) (μM) | Reference(s) |

|---|

| Zika Virus Protease | Not Specified | 8.86 | |

Experimental Protocols

The characterization of TF3's molecular targets relies on a suite of established biochemical and cell biology techniques.

Western Blotting

-

Objective: To detect and quantify the expression levels and phosphorylation status of specific proteins within a signaling pathway.

-

Methodology:

-

Cell Lysis: Cells, pre-treated with or without TF3 and stimulated as required (e.g., with PDGF-BB), are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE: Lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific to the target protein (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved-caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. Densitometry analysis is used for quantification.

-

Cell Viability (MTT/CCK-8) Assay

-

Objective: To measure the effect of TF3 on cell proliferation and determine its cytotoxic concentration (IC50).

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of TF3 concentrations for a specified duration (e.g., 24 or 48 hours).

-

Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine if TF3 inhibits the DNA-binding activity of transcription factors like NF-κB.

-

Methodology:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells treated with TF3 and an inflammatory stimulus.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor (e.g., NF-κB) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing the transcription factor to bind.

-

Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged appropriately to visualize the bands. A "shifted" band indicates a protein-DNA complex, and a reduction in its intensity in TF3-treated samples indicates inhibition.

-

In Vitro Kinase Assay

-

Objective: To directly measure the inhibitory effect of TF3 on the activity of a specific kinase (e.g., Protein Kinase C).

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., myelin basic protein for PKC), ATP (often radiolabeled γ-³²P-ATP), and varying concentrations of TF3.

-

Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

-

Reaction Termination: The reaction is stopped, often by adding a denaturing buffer.

-

Analysis: The phosphorylation of the substrate is measured. If using a radioactive label, the products are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography. The intensity of the phosphorylated band is quantified to determine the extent of inhibition by TF3.

-

Conclusion

This compound is a potent and pleiotropic modulator of cellular signaling. Its ability to target multiple critical nodes in pathways governing inflammation, cell proliferation, apoptosis, and antioxidant defense underscores its significant therapeutic potential. TF3's inhibitory actions on the PDGFRβ, NF-κB, and PI3K/Akt pathways, coupled with its pro-apoptotic and Nrf2-activating properties, provide a strong molecular basis for its observed benefits in preclinical models of cardiovascular disease, inflammatory disorders, and cancer. Further research and clinical investigation are warranted to translate these promising findings into novel therapeutic strategies.

References

- 1. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]

- 2. Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Theaflavin 3,3'-digallate: A Comprehensive Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a principal bioactive polyphenol found in black tea, is emerging as a promising candidate for neuroprotective therapies. Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, TF3 possesses potent antioxidant and anti-inflammatory properties that are central to its neuroprotective mechanisms. This in-depth technical guide synthesizes the current literature on the neuroprotective effects of TF3, presenting quantitative data, detailed experimental methodologies, and an exploration of the key signaling pathways involved.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature, providing a comparative overview of its antioxidant, anti-inflammatory, and cell-protective activities.

Table 1: In Vitro Antioxidant Activity of this compound (TF3)

| Assay | IC50 (µmol/L) | Source |

| Superoxide Radical Scavenging | 26.7 | [1] |

| Singlet Oxygen Scavenging | 0.83 | [1] |

| Hydrogen Peroxide Scavenging | 0.39 | [1] |

| Hydroxyl Radical Scavenging | 25.07 | [1] |

IC50 represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound (TF3)

| Cell Line | Stressor | TF3 Concentration | Effect | Source |

| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 0.5 µg/ml (as part of theaflavins) | Prevented loss of cell viability | [2] |

| PC12 | Hydrogen Peroxide (H₂O₂) | 5-20 µM (as part of theaflavins) | Increased cell viability | |

| RAW 264.7 (macrophages) | Lipopolysaccharide (LPS) | 12.5-50 µM | Reduced release of TNF-α, IL-1β, and IL-6 | |

| Microglia | Lipopolysaccharide (LPS) | 10 and 30 µM (as part of theaflavins) | Reduced percentages of TNF-α and MIP-1α-producing microglia |

Table 3: In Vivo Neuroprotective Effects of Theaflavin (containing TF3) in Animal Models

| Animal Model | Treatment | Dosage | Key Findings | Source |

| Chronic MPTP/probenecid-induced Parkinson's Disease (mice) | Theaflavin (TF) | 10 mg/kg, oral | Attenuated neuroinflammation and apoptosis; improved behavioral outcomes (catalepsy and akinesia) | |

| Cerebral Ischemia-Reperfusion (rats) | Theaflavin (TF) | 5, 10, and 20 mg/kg, IV | Ameliorated infarct and edema volume; inhibited leukocyte infiltration and expression of ICAM-1, COX-2, and iNOS |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a framework for the replication and extension of these findings.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general representation of the MTT assays used to assess the cytoprotective effects of TF3 on neuronal cells.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluence, they are pre-treated with varying concentrations of TF3 (or a theaflavin mixture) for a specified duration (e.g., 3 hours). Subsequently, a neurotoxin such as 6-hydroxydopamine (6-OHDA) is added to induce cell death, and the cells are incubated for a further 24 hours.

-

MTT Addition and Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/ml in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control cells.

In Vivo Model of Parkinson's Disease (Chronic MPTP/probenecid Model)

This protocol describes a common method to induce Parkinson's-like neurodegeneration in mice to study the neuroprotective effects of compounds like TF3.

-

Animals: Male C57BL/6 mice are used for the study.

-

Induction of Neurotoxicity: Mice receive ten doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 25 mg/kg, administered subcutaneously, along with probenecid (250 mg/kg, intraperitoneally) at 3.5-day intervals. Probenecid is used to inhibit the clearance of MPTP, thereby enhancing its neurotoxic effects.

-

Theaflavin Treatment: Theaflavin (containing TF3) is administered orally at a dose of 10 mg/kg. The treatment is given one hour prior to each MPTP/probenecid administration and continues for the entire 35-day experimental period.

-

Behavioral Assessment: Behavioral tests such as the catalepsy test (measuring the time the mouse remains in an imposed posture) and the akinesia test (measuring the initiation of movement) are performed to assess motor deficits.

-

Biochemical and Histological Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected for analysis. This includes measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), apoptotic markers (e.g., Bax, Bcl-2), and glial fibrillary acidic protein (GFAP, a marker of astrogliosis) using techniques like ELISA and Western blotting. Immunohistochemistry is used to assess the loss of dopaminergic neurons.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Antioxidant Response via the Nrf2/ARE Pathway

TF3 is known to bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). TF3 is thought to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Anti-inflammatory Action via Inhibition of the NF-κB Pathway

Neuroinflammation is a key contributor to neurodegeneration. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. TF3 has been shown to inhibit this pathway, likely by suppressing the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways are crucial for neuronal survival and death. While the precise upstream targets of TF3 are still under investigation, evidence suggests that it can modulate these pathways to promote neuroprotection. TF3 has been shown to inhibit the phosphorylation of key components of these pathways, such as Akt, mTOR, and the MAPKs (ERK, JNK, and p38). By inhibiting pro-apoptotic signals and promoting pro-survival signals, TF3 helps to maintain neuronal health in the face of stressors.

References

enzymatic synthesis of Theaflavin 3,3'-digallate using polyphenol oxidase

For Researchers, Scientists, and Drug Development Professionals

Theaflavin 3,3'-digallate (TFDG), a prominent bioactive compound in black tea, has garnered significant attention for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anti-cancer properties. The enzymatic synthesis of TFDG using polyphenol oxidase (PPO) offers a promising alternative to chemical synthesis and direct extraction from natural sources, allowing for greater control over yield and purity. This technical guide provides an in-depth overview of the enzymatic synthesis of TFDG, focusing on the core methodologies, quantitative data, and underlying biochemical pathways.

Core Principles of Enzymatic Synthesis

The enzymatic synthesis of this compound is primarily achieved through the oxidative coupling of (−)-epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), catalyzed by the enzyme polyphenol oxidase (PPO).[1][2] PPO, a copper-containing enzyme, facilitates the oxidation of these catechin substrates to their corresponding highly reactive ortho-quinones.[3] These intermediates then undergo a series of non-enzymatic condensation and rearrangement reactions to form the characteristic benzotropolone skeleton of theaflavins.[3][4] TFDG is specifically formed from the coupling of EGCG and ECG.

The efficiency of this biotransformation is influenced by several key parameters, including the source and activity of the PPO, pH, temperature, substrate concentration and molar ratio, and reaction time. Various sources of PPO have been explored, including those derived from plants such as potatoes and tea leaves (Camellia sinensis), as well as microbial sources like Bacillus megaterium. Microbial PPOs, in particular, offer advantages in terms of consistent supply and potential for genetic engineering to enhance catalytic efficiency.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of theaflavins, with a focus on TFDG where specified.

Table 1: Optimal Reaction Conditions for Theaflavin Synthesis using Potato PPO

| Parameter | Optimal Value | Reference |

| pH | 5.5 | |

| Reaction Time | 150 min | |

| Substrate Concentration | 6.0 mg/mL (tea polyphenols) | |

| Reaction Temperature | 20 °C | |

| Maximum Theaflavins Produced | 651.75 μg/mL |

Table 2: Optimized Conditions for TFDG Synthesis using Microbial PPO from Bacillus megaterium

| Parameter | Optimal Value | Reference |

| pH | 4.0 | |

| Temperature | 25 °C | |

| EGCG:ECG Molar Ratio | 2:1 | |

| Reaction Time | 30 min | |

| TFDG Titer (Wild Type) | 127.62 mg/L | |

| TFDG Titer (Mutant Mu4) | 960.36 mg/L | |

| Conversion Rate (Mutant Mu4) | 44.22% |

Table 3: Reaction Conditions for TFDG Synthesis using Immobilized Pear PPO

| Parameter | Reported Value | Reference |

| Substrates | (−)-epigallocatechin gallate (EGCG) and epicatechin gallate (ECG) | |

| Maximum Yield | 42.23% |

Experimental Protocols

This section provides a generalized experimental protocol for the enzymatic synthesis of this compound based on methodologies reported in the literature. It is recommended to optimize these conditions for specific enzyme sources and desired outcomes.

1. Materials and Reagents:

-

Polyphenol Oxidase (PPO) from a selected source (e.g., potato, microbial)

-

(−)-epigallocatechin gallate (EGCG)

-

Epicatechin gallate (ECG)

-

Buffer solution (e.g., McIlvaine buffer, citrate-phosphate buffer)

-

Copper (II) sulfate (CuSO₄) solution (optional, as a cofactor)

-

Quenching agent (e.g., ascorbic acid, sodium metabisulfite) or method for heat inactivation

-

High-Performance Liquid Chromatography (HPLC) system for analysis

2. Enzyme Preparation:

-

If using a commercial PPO, dissolve it in the reaction buffer to the desired concentration.

-

For crude enzyme extracts (e.g., from potato), follow standard extraction and partial purification protocols. This may involve homogenization, centrifugation, and ammonium sulfate precipitation.

-

For microbial PPO, the enzyme can be produced via fermentation and purified.

3. Reaction Setup:

-

Prepare the reaction mixture in a suitable vessel. A typical reaction mixture includes:

-

Buffer solution at the optimal pH (e.g., pH 4.0-5.5).

-

Substrates EGCG and ECG at the desired concentrations and molar ratio (e.g., 2:1 EGCG:ECG).

-

PPO solution at a predetermined activity level.

-

Optional: A low concentration of Cu²⁺ (e.g., 0.1 mM) may be added to enhance enzyme activity.

-

-

The total reaction volume will depend on the desired scale of synthesis.

4. Reaction Conditions:

-

Incubate the reaction mixture at the optimal temperature (e.g., 20-30 °C) with constant agitation (e.g., 200 rpm).

-

Monitor the reaction progress over time by taking aliquots at specific intervals.

5. Reaction Termination and Analysis:

-

Terminate the enzymatic reaction after the desired time (e.g., 30-150 minutes) by either adding a quenching agent or by heat inactivation (e.g., placing the reaction mixture in a boiling water bath for a short period).

-

Centrifuge the terminated reaction mixture to remove any precipitated enzyme or other solids.

-

Analyze the supernatant for the concentration of TFDG and unreacted substrates using a validated HPLC method.

Visualizing the Process

Biochemical Pathway of TFDG Synthesis

The following diagram illustrates the key steps in the PPO-catalyzed formation of this compound from its catechin precursors.

Caption: PPO-catalyzed synthesis of this compound.

General Experimental Workflow

This diagram outlines the typical workflow for the enzymatic synthesis and analysis of this compound.

Caption: General workflow for enzymatic TFDG synthesis.

Conclusion

The enzymatic synthesis of this compound using polyphenol oxidase presents a robust and adaptable platform for producing this high-value compound. By carefully controlling reaction parameters, researchers can optimize yields and purity, facilitating further investigation into the pharmacological properties and potential applications of TFDG. The use of microbial PPO sources and enzyme engineering techniques holds particular promise for developing scalable and economically viable production processes. This guide provides a foundational understanding for researchers and drug development professionals to embark on or advance their work in this exciting field.

References

- 1. Improving Theaflavin-3,3′-digallate Production Efficiency Optimization by Transition State Conformation of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Theaflavin 3,3'-Digallate: A Technical Guide to its Chemical Structure and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, is a member of the theaflavin class of compounds, which are responsible for the characteristic color, taste, and astringency of black tea. Formed during the enzymatic oxidation of green tea catechins in the course of fermentation, TF3 has garnered significant scientific interest due to its diverse and potent biological activities. These include antioxidant, anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth exploration of the chemical structure and biosynthetic pathway of this compound, supplemented with quantitative data and detailed experimental protocols to support further research and development.

Chemical Structure

This compound is a complex molecule with the chemical formula C₄₃H₃₂O₂₀ and a molecular weight of 868.7 g/mol .[1][2] Its structure is characterized by a central benzotropolone ring, which is unique to theaflavins and is responsible for their reddish-orange color.[3] This core is flanked by two flavan-3-ol moieties. Specifically, this compound is formed from the co-oxidation of two specific galloylated catechins: epicatechin gallate (ECG) and epigallocatechin gallate (EGCG).[4] The structure features two gallate groups esterified at the 3 and 3' positions of the theaflavin core, contributing to its significant antioxidant and biological activities.

Key Structural Features:

-

Benzotropolone Core: A seven-membered tropolone ring fused to a benzene ring, forming the chromophore responsible for its color.

-

Flavan-3-ol Units: Derived from the structures of epicatechin gallate and epigallocatechin gallate.

-

Galloyl Moieties: Two gallic acid ester groups attached at the 3 and 3' positions, which are crucial for its potent biological effects.

The IUPAC name for this compound is [2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[5]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate.

Biosynthesis of this compound

The formation of this compound is a complex enzymatic process that occurs during the fermentation stage of black tea production. The primary precursors for its synthesis are the catechins (-)-epicatechin gallate (ECG) and (-)-epigallocatechin-3-O-gallate (EGCG). The biosynthesis is catalyzed by two key enzymes present in tea leaves: polyphenol oxidase (PPO) and peroxidase (POD).

The biosynthetic pathway can be summarized in the following key steps:

-

Enzymatic Oxidation of Catechins: PPO and POD catalyze the oxidation of the B-rings of ECG and EGCG to form highly reactive ortho-quinones.

-

Condensation and Dimerization: The ortho-quinones of ECG and EGCG undergo a series of condensation and dimerization reactions.

-

Formation of the Benzotropolone Ring: Through a sequence of oxidative coupling reactions, the characteristic seven-membered benzotropolone ring of theaflavin is formed.

-

Formation of this compound: The specific coupling of the oxidized forms of ECG and EGCG results in the formation of this compound.

The overall efficiency of this biosynthesis is influenced by various factors, including the concentrations of the precursor catechins, the activity of PPO and POD, pH, temperature, and the duration of fermentation.

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the abundance, synthesis, and biological activity of this compound.

Table 1: Concentration of this compound in Black Tea Infusions

| Tea Type | Concentration (μg/mL) |

| Assam Black Tea (5% infusion) | 125.9 ± 10.2 |

| Darjeeling Black Tea (5% infusion) | 28.6 ± 5.1 |

Data from a study analyzing polyphenol content in different tea varieties.

Table 2: Optimal Conditions for Enzymatic Synthesis of this compound

| Parameter | Optimal Value | Yield/Titer |

| pH | 4.0 | 960.36 mg/L |

| Temperature | 25 °C | 960.36 mg/L |

| EGCG:ECG Molar Ratio | 2:1 | 960.36 mg/L |

| Reaction Time | 30 min | 960.36 mg/L |

| PPO from Pear (immobilized) | ||

| pH | 5.5 | 42.23% (yield) |

| Temperature | 20 °C | 651.75 µg/mL |

| Substrate Concentration | 6.0 mg/mL | 651.75 µg/mL |

| Reaction Time | 150 min | 651.75 µg/mL |

Data compiled from studies on optimizing in vitro synthesis of this compound.

Table 3: Biological Activity (IC₅₀ Values) of this compound

| Activity | Cell Line/Assay | IC₅₀ (µM) |

| Cytotoxicity | Human Colon Cancer (HCT116) | 56.32 ± 0.34 |

| Superoxide Radical Scavenging | Chemiluminescence Assay | 26.70 |

| Hydroxyl Radical Scavenging | Chemiluminescence Assay | 0.39 |

| Hydrogen Peroxide Scavenging | Chemiluminescence Assay | 0.39 |

IC₅₀ values represent the concentration required to inhibit 50% of the activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and synthesis of this compound.

Protocol 1: Quantification of this compound in Black Tea by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of theaflavins in black tea.

Materials and Equipment:

-

HPLC system with a UV detector

-

ODS (C18) column (e.g., Shim-pack VP-ODS, 4.6 mm i.d. x 150 mm)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

This compound standard

-

Black tea sample

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: a. Weigh 1.0 g of the black tea sample and transfer to a flask. b. Add 50 mL of 70% methanol. c. Extract in a water bath at 70°C for 10 minutes with constant stirring. d. Cool the extract to room temperature and filter. e. Pass the filtered extract through a 0.45 µm syringe filter before HPLC analysis.

-

HPLC Conditions:

-

Column: ODS column (4.6 mm i.d. x 150 mm)

-

Column Temperature: 40°C

-

Mobile Phase A: 2% aqueous acetic acid

-

Mobile Phase B: Acetonitrile:Ethyl acetate (21:3, v/v)

-

Gradient Elution: A linear gradient program should be optimized to achieve good separation of theaflavins.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

-

Analysis: Inject the prepared standards and sample extracts into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: Workflow for HPLC quantification of this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using polyphenol oxidase.

Materials and Equipment:

-

(-)-Epigallocatechin-3-O-gallate (EGCG)

-

(-)-Epicatechin gallate (ECG)

-

Polyphenol oxidase (PPO) from a suitable source (e.g., pear or microbial)

-

Citrate-phosphate buffer (0.1 M, pH 4.0)

-

Reaction vessel

-

Magnetic stirrer

-

Temperature-controlled water bath

-

HPLC system for product analysis

Procedure:

-

Substrate Preparation: Dissolve EGCG and ECG in the citrate-phosphate buffer to achieve the desired final concentrations and molar ratio (e.g., 2:1 EGCG:ECG).

-

Enzyme Preparation: Prepare a solution of PPO in the same buffer. The activity of the enzyme should be predetermined.

-

Enzymatic Reaction: a. Add the substrate solution to the reaction vessel and equilibrate to the desired temperature (e.g., 30°C). b. Initiate the reaction by adding the PPO solution. c. Stir the reaction mixture continuously for the specified duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid) or by heat inactivation of the enzyme.

-